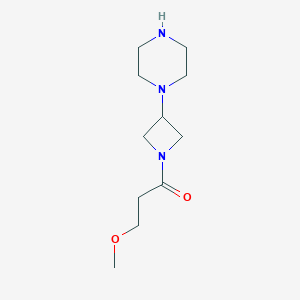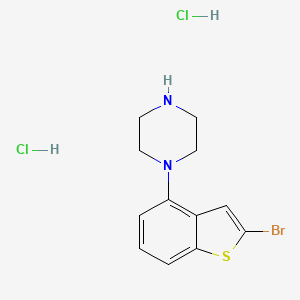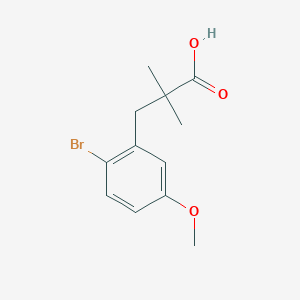
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound that features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the metallation of para-bromoanisole with phenyllithium in ether, followed by reaction with bismuth trichloride to form tris(2-bromo-5-methoxyphenyl)bismuth .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce methoxybenzoic acids.
科学的研究の応用
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. The dimethylpropanoic acid moiety can also interact with biological targets, potentially affecting metabolic pathways.
類似化合物との比較
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Shares the bromine and methoxy groups but lacks the dimethylpropanoic acid moiety.
Tris(2-bromo-5-methoxyphenyl)bismuth: Contains multiple bromine and methoxy groups attached to a bismuth center.
Uniqueness
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the dimethylpropanoic acid group, which imparts distinct chemical and physical properties
特性
分子式 |
C12H15BrO3 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
3-(2-bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,11(14)15)7-8-6-9(16-3)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,14,15) |
InChIキー |
GSLCYMIIYGLLKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=C(C=CC(=C1)OC)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13537167.png)

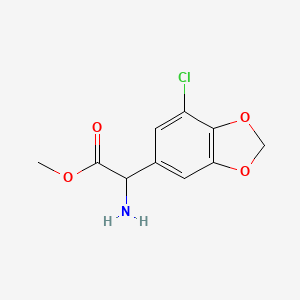
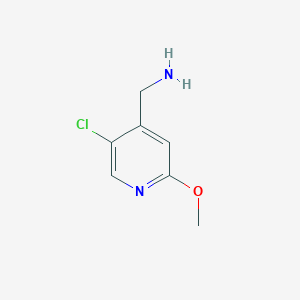


![1-[2-(Methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B13537236.png)
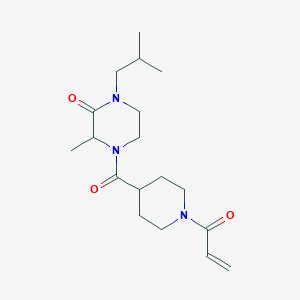

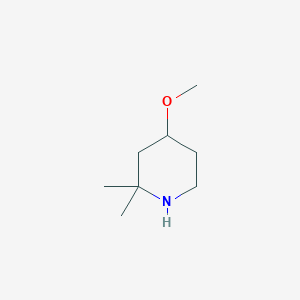
![2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid](/img/structure/B13537267.png)

